molecular formula C19H18N2O3 B11709749 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide

Cat. No.: B11709749
M. Wt: 322.4 g/mol
InChI Key: KBBZRGQPTAMVQM-UHFFFAOYSA-N
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Description

1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a complex organic compound that belongs to the anthracene family This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Oxidation: Anthracene is oxidized to form 9,10-anthraquinone.

    Amination: The 9,10-anthraquinone undergoes amination to introduce the amino group at the 1-position.

    Butylation: The amino group is then reacted with butylamine to form the N-butyl derivative.

    Carboxylation: Finally, the carboxyl group is introduced at the 2-position to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.

    Substitution: The amino and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Uniqueness

1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-butyl substitution enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-amino-N-butyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-2-3-10-21-19(24)14-9-8-13-15(16(14)20)18(23)12-7-5-4-6-11(12)17(13)22/h4-9H,2-3,10,20H2,1H3,(H,21,24)

InChI Key

KBBZRGQPTAMVQM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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